molecular formula C9H7Cl2NO B2422697 2-chloro-N-(4-chlorophenyl)prop-2-enamide CAS No. 6090-85-3

2-chloro-N-(4-chlorophenyl)prop-2-enamide

Cat. No.: B2422697
CAS No.: 6090-85-3
M. Wt: 216.06
InChI Key: QQRVKSZVKKTYDN-UHFFFAOYSA-N
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Description

2-chloro-N-(4-chlorophenyl)prop-2-enamide is an organic compound with the molecular formula C9H7Cl2NO It is characterized by the presence of a chloro group attached to the prop-2-enamide structure, along with another chloro group attached to the phenyl ring

Mechanism of Action

Target of Action

It is suggested that it may interact with proteins such asCaspase , Bcl-2 , and TNF-alpha , which play crucial roles in apoptosis and cell signaling.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like CCPP . Factors such as pH, temperature, and the presence of other molecules could affect how CCPP interacts with its targets and its overall stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-chlorophenyl)prop-2-enamide typically involves the reaction of 4-chloroaniline with 2-chloropropionyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-chloroaniline+2-chloropropionyl chlorideThis compound+HCl\text{4-chloroaniline} + \text{2-chloropropionyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-chloroaniline+2-chloropropionyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solvents such as dichloromethane or toluene can aid in the dissolution of reactants and facilitate the reaction. Additionally, the reaction can be optimized by controlling the temperature and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-chlorophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro groups can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Formation of substituted amides or thioamides.

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

2-chloro-N-(4-chlorophenyl)prop-2-enamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of polymers and other materials with specific properties.

    Biological Studies: It is used in the study of enzyme inhibition and protein interactions.

    Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-methylphenyl)prop-2-enamide
  • 2-chloro-N-(4-fluorophenyl)prop-2-enamide
  • 2-chloro-N-(4-bromophenyl)prop-2-enamide

Uniqueness

2-chloro-N-(4-chlorophenyl)prop-2-enamide is unique due to the presence of two chloro groups, which can influence its reactivity and interactions with other molecules. This compound’s specific structure allows for unique applications in medicinal chemistry and materials science, distinguishing it from other similar compounds with different substituents.

Properties

IUPAC Name

2-chloro-N-(4-chlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2NO/c1-6(10)9(13)12-8-4-2-7(11)3-5-8/h2-5H,1H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRVKSZVKKTYDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(=O)NC1=CC=C(C=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Quantity
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O=C(Nc1ccc(Cl)cc1)C(Cl)CCl
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Synthesis routes and methods II

Procedure details

To a stirred solution of 17.0 grams (0.067 mole) of 2,3-dichloro-N-(4-chlorophenyl)propanamide (Step A product) in 300 ml of toluene was added dropwise 11.3 grams (0.074 mole) of 1,8-diazabicyclo[5.4.0]-undec-7-ene in 100 ml of toluene. Upon completion of addition, the reaction mixture was stirred at ambient temperature for 60 hours. The reaction mixture was diluted with distilled water and transferred to a separatory funnel. The organic layer was separated and washed twice with water and twice with an aqueous solution saturated with sodium chloride. The organic layer was dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure to a residual solid. The solid was recrystallized from methylcyclohexane using silica gel as a decolorant to give 7.4 grams of 2-chloro-N-(4-chlorophenyl)-2-propenamide; mp 105°-106.5°.
Name
2,3-dichloro-N-(4-chlorophenyl)propanamide
Quantity
17 g
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reactant
Reaction Step One
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11.3 g
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reactant
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300 mL
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solvent
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100 mL
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0 (± 1) mol
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